3-(1H-Imidazol-2-yl)-1,2,4,5-tetrazine
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Overview
Description
3-(1H-Imidazol-2-yl)-1,2,4,5-tetrazine is a heterocyclic compound that contains both imidazole and tetrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-2-yl)-1,2,4,5-tetrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of imidazole derivatives with hydrazine and nitriles under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazol-2-yl)-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-tetrazine derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced forms of the compound .
Scientific Research Applications
3-(1H-Imidazol-2-yl)-1,2,4,5-tetrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-2-yl)-1,2,4,5-tetrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include modulation of signal transduction, alteration of gene expression, or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Tetrazine: A six-membered ring containing four nitrogen atoms.
1,2,4-Triazine: A heterocyclic compound with a six-membered ring containing three nitrogen atoms.
Uniqueness
3-(1H-Imidazol-2-yl)-1,2,4,5-tetrazine is unique due to the combination of imidazole and tetrazine rings in a single molecule. This structural feature imparts distinct electronic and steric properties, making it a versatile compound for various applications. Compared to imidazole and tetrazine alone, this compound offers enhanced reactivity and potential for forming diverse chemical derivatives .
Properties
Molecular Formula |
C5H4N6 |
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Molecular Weight |
148.13 g/mol |
IUPAC Name |
3-(1H-imidazol-2-yl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C5H4N6/c1-2-7-4(6-1)5-10-8-3-9-11-5/h1-3H,(H,6,7) |
InChI Key |
HMAPVZUIRLIOLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)C2=NN=CN=N2 |
Origin of Product |
United States |
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